Spiclomazine

Overview

Description

Spirooxazines are a class of organic photochromes that have garnered significant interest due to their unique photochromic properties. These compounds are characterized by their ability to undergo a reversible transformation in their molecular structure when exposed to light, leading to a change in their absorption spectra. This reversible photo-induced process makes spirooxazines particularly promising for applications in smart materials and optical devices .

Synthesis Analysis

The synthesis of spiro[1,4]oxazines involves various synthetic approaches that have been explored and refined over the years. The review paper indicates that there are multiple pathways to synthesize these compounds, each with its own set of reactants and conditions. The synthetic strategies are crucial as they impact the yield, purity, and photochromic properties of the resulting spirooxazines. The detailed synthetic methods are not described in the abstract provided, but the paper suggests that the synthesis of spirooxazines is a well-researched area with a substantial number of references .

Molecular Structure Analysis

The molecular structure of spirooxazines is directly related to their spectral and photochromic properties. The review highlights the importance of understanding the relationship between the structure of these compounds and their behavior under light exposure. The structure determines the wavelength of light that the compound will absorb and the color it will exhibit upon photoactivation. The paper implies that there has been extensive research into the structural analysis of spirooxazines, which is essential for the development of new compounds with desired properties .

Chemical Reactions Analysis

Spirooxazines undergo thermal and photoinduced processes that are central to their photochromic behavior. The abstract mentions that the characteristics of these processes have been considered in the research, suggesting that there is a body of knowledge on how spirooxazines react to thermal conditions and light exposure. These reactions are fundamental to the practical application of spirooxazines, as they dictate the stability and efficiency of the photochromic response .

Physical and Chemical Properties Analysis

The physical and chemical properties of spirooxazines are pivotal for their application in various fields. The review paper indicates that there is a significant correlation between the molecular structure of spirooxazines and their spectral properties. This includes their absorption maxima, molar extinction coefficients, and the kinetics of the coloration and decoloration processes. The thermal stability of spirooxazines is also an important property that has been studied, as it affects the longevity and reliability of the photochromic effect .

Scientific Research Applications

Apoptosis Induction in Pancreatic Carcinoma Cells

Spiclomazine has demonstrated efficacy in inducing apoptosis in pancreatic carcinoma cell lines, such as CFPAC-1 and MIA PaCa-2. It notably reduces cell viability and suppresses migration and invasion of cancer cells, primarily through the down-regulation of MMP-2/9. These findings indicate this compound's potential as an anti-cancer agent, especially in targeting pancreatic carcinoma (Zhao et al., 2013).

Effectiveness in Mutant KRas-Driven Pancreatic Cancer

This compound has shown preferential anti-tumor activity in mutant KRas-driven pancreatic cancer. By freezing the intermediate conformation of activated Ras, this compound effectively suppresses Ras-mediated signaling. This results in reduced survivability of KRas-driven pancreatic cancer cell lines, highlighting its potential as a selective inhibitor for this type of cancer (Guo et al., 2018).

Mechanism of Action

Target of Action

Spiclomazine, also known as Clospirazine, is a potent inhibitor that primarily targets mutant KRas . KRas is a protein that plays a crucial role in cell signaling pathways, particularly those involved in cell growth and proliferation .

Mode of Action

This compound interacts with its primary target, KRas, by binding with and stabilizing it within the cells . This interaction leads to the freezing of the intermediate conformation of activated Ras, which is central to cancer therapeutics . The compound effectively suppresses Ras-mediated signaling by abrogating the KRas-GTP level in KRas-driven pancreatic cancer .

Biochemical Pathways

The interaction of this compound with KRas affects the Ras-mediated signaling pathway . This inhibition leads to dramatically reduced survivals of KRas-driven pancreatic cancer cell lines . Furthermore, this compound treatment regulates the expression of protein levels in the apoptosis-related pathways . It reduces the mitochondria membrane potential, elevates reactive oxygen species, and activates caspase-3/9 .

Result of Action

This compound’s action results in a reduction in cell viability in pancreatic carcinoma cell lines . It also suppresses the migration and invasion of cancer cells through the down-regulation of MMP-2/9 . Furthermore, this compound arrests the cell cycle at the G2 phase in cancer cells . Immunohistochemical analyses reveal the reduced c-Raf and p-ERK and the increase in TUNEL staining .

Biochemical Analysis

Biochemical Properties

Spiclomazine has been found to interact with the KRas protein, a key player in many biochemical reactions . It is believed to freeze the intermediate conformation of activated Ras, which is central to cancer therapeutics . This interaction leads to an effective suppression in Ras-mediated signaling through abrogating the KRas-GTP level in the KRas-driven pancreatic cancer .

Cellular Effects

This compound has been observed to have significant effects on various types of cells, particularly cancer cells . It leads to dramatically reduced survivals of five KRas-driven pancreatic cancer cell lines . Interestingly, normal cell lines do not show significant changes upon this compound treatment . Furthermore, this compound arrests the cell cycle at the G2 phase in cancer cells, without obvious cell-cycle arrest in normal cells .

Molecular Mechanism

The molecular mechanism of this compound involves its binding with and stabilizing KRas to a certain extent within the cells . This validates the effect of target engagement on drug efficacy . The binding of this compound with KRas leads to a reduction in the KRas-GTP level, thereby inhibiting Ras-mediated signaling .

Temporal Effects in Laboratory Settings

While specific studies on the temporal effects of this compound in laboratory settings are limited, it has been shown that this compound leads to a reduction in the survival of KRas-driven pancreatic cancer cell lines after 48 hours of treatment .

Dosage Effects in Animal Models

In animal models, specifically renal capsule xenograft models in BALB/c mice, this compound completely inhibits the growth of MIA PaCa-2 tumors when administered at 68 mg kg-1 for 2 weeks via the intra-peritoneal route .

Metabolic Pathways

Its interaction with the KRas protein suggests that it may play a role in the Ras signaling pathway .

Transport and Distribution

Its ability to bind with and stabilize KRas suggests that it may be transported to sites where KRas is located .

Subcellular Localization

Given its interaction with KRas, it is likely that it localizes to the same subcellular compartments as KRas .

properties

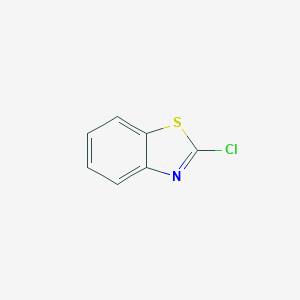

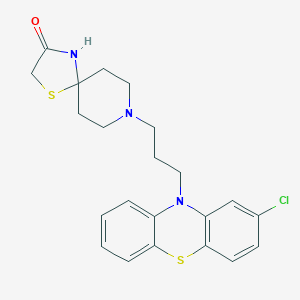

IUPAC Name |

8-[3-(2-chlorophenothiazin-10-yl)propyl]-1-thia-4,8-diazaspiro[4.5]decan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24ClN3OS2/c23-16-6-7-20-18(14-16)26(17-4-1-2-5-19(17)29-20)11-3-10-25-12-8-22(9-13-25)24-21(27)15-28-22/h1-2,4-7,14H,3,8-13,15H2,(H,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFOYBMUYCBSDAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12NC(=O)CS2)CCCN3C4=CC=CC=C4SC5=C3C=C(C=C5)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24ClN3OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9043851 | |

| Record name | Spiclomazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9043851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

24527-27-3 | |

| Record name | Spiclomazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24527-27-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Spiclomazine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024527273 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Spiclomazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9043851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Spiclomazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.074 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SPICLOMAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G2V8248111 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

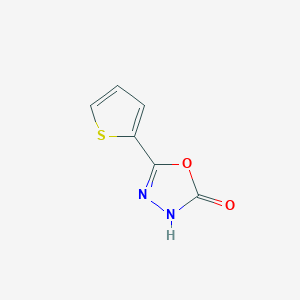

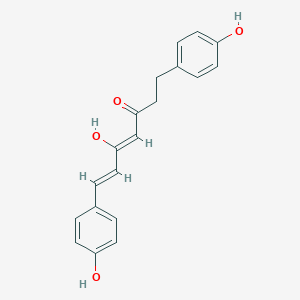

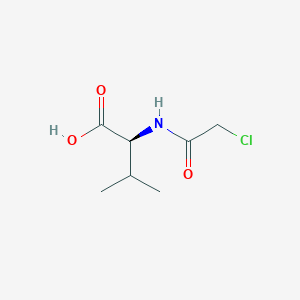

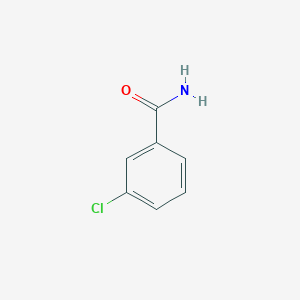

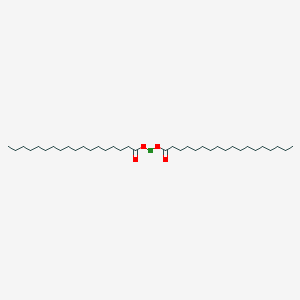

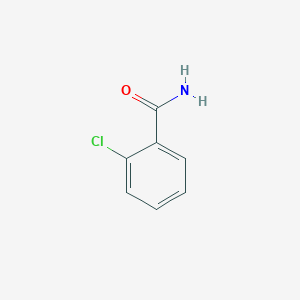

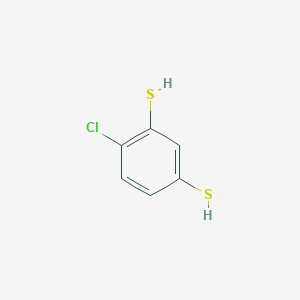

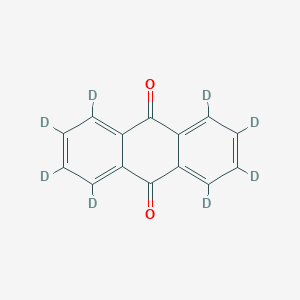

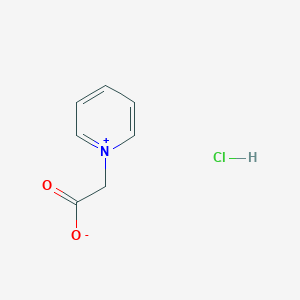

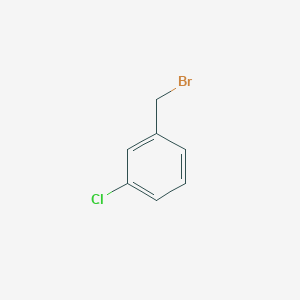

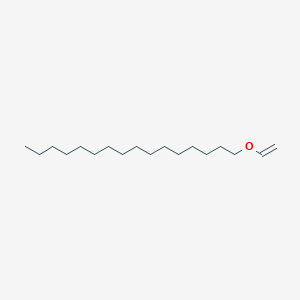

Feasible Synthetic Routes

Q & A

Q1: What is the proposed mechanism of action for Spiclomazine in KRas-driven cancers?

A1: this compound is suggested to act by binding to and stabilizing the KRas protein. [, ] This interaction appears to disrupt the normal signaling cascade downstream of KRas, ultimately leading to decreased proliferation and increased apoptosis in cancer cells. [, ] Specifically, this compound treatment has been linked to reduced levels of KRas-GTP, a crucial signaling molecule, and downregulation of downstream effectors like c-Raf and p-ERK. []

Q2: How selective is this compound for cancer cells compared to normal cells?

A2: Studies suggest that this compound exhibits a preferential anti-tumor activity. [] In vitro studies comparing the effects of this compound on KRas-driven pancreatic cancer cell lines and normal human cell lines (HEK-293 and HL-7702) revealed a higher sensitivity to the compound in the cancer cells. [, ] This selective toxicity is further supported by the observation that this compound induces cell cycle arrest at the G2 phase in cancer cells but not in normal cells. []

Q3: What in vivo evidence supports the anti-tumor activity of this compound?

A3: In a study using a MIA PaCa-2 xenograft model in mice, this compound administration (68 mg/kg for 2 weeks via intraperitoneal injection) completely inhibited tumor growth. [] Immunohistochemical analysis of the tumor tissues revealed a decrease in c-Raf and p-ERK expression, supporting the proposed mechanism of downstream signaling inhibition. [] Additionally, increased TUNEL staining in the treated tumors indicated an increase in apoptosis, further corroborating this compound's anti-cancer effects. []

- [1] Liu, J., et al. (2014). This compound displays a preferential anti-tumor activity in mutant KRas-driven pancreatic cancer. Oncotarget, 5(18), 8292–8302.

- [2] Jiang, D., et al. (2017). This compound Induces Apoptosis Associated with the Suppression of Cell Viability, Migration and Invasion in Pancreatic Carcinoma Cells. PloS one, 12(11), e0188521.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[(Benzyloxy)carbonyl]amino}-3-phenylpropanoic acid](/img/structure/B146224.png)